

# Technical Guide: 6-Chloro-5-iodopyridin-3-amine

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## Compound of Interest

Compound Name: 6-Chloro-5-iodopyridin-3-amine

Cat. No.: B1311340

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and a hypothetical experimental workflow for the potential application of **6-Chloro-5-iodopyridin-3-amine**, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery.

## Core Physicochemical Data

The fundamental properties of **6-Chloro-5-iodopyridin-3-amine** are summarized below. This data is crucial for its application in experimental settings, including reaction stoichiometry, formulation, and analytical characterization.

Property	Value	Reference
Molecular Formula	C5H4ClIN2	[1]
Molecular Weight	254.46 g/mol	[2][3]
Density	2.1±0.1 g/cm <sup>3</sup>	[1]
Boiling Point	384.3±42.0 °C at 760 mmHg	[1]
Solubility	Slightly soluble (1.8 g/L) at 25 °C (Calculated)	[3]

## Hypothetical Experimental Protocol: Kinase Inhibition Assay

This section outlines a detailed methodology for assessing the inhibitory activity of **6-Chloro-5-iodopyridin-3-amine** against a target protein kinase, a common application for novel small molecules in drug development.

Objective: To determine the in vitro inhibitory potency of **6-Chloro-5-iodopyridin-3-amine** against a specific protein kinase (e.g., a receptor tyrosine kinase or a cyclin-dependent kinase).

Materials:

- **6-Chloro-5-iodopyridin-3-amine**
- Recombinant human protein kinase
- ATP (Adenosine triphosphate)
- Peptide substrate specific to the kinase
- Kinase assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- 384-well microplates
- Luminescent kinase activity assay kit
- Plate reader with luminescence detection capabilities

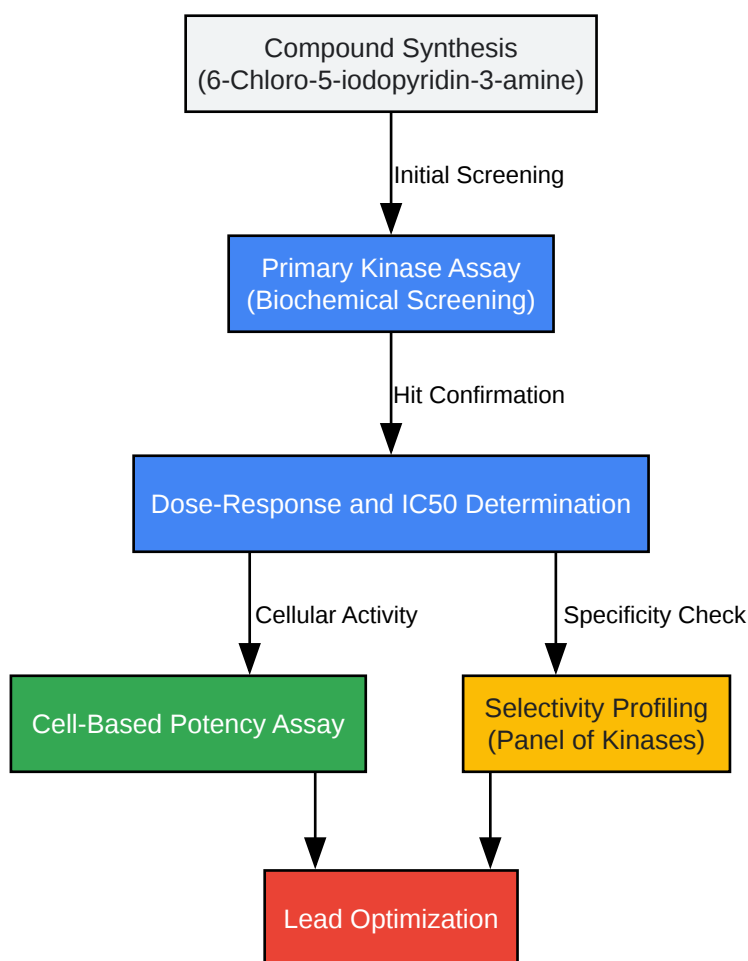
Procedure:

- **Compound Preparation:** Prepare a stock solution of **6-Chloro-5-iodopyridin-3-amine** in DMSO. Perform serial dilutions to create a range of concentrations for testing.
- **Assay Reaction Setup:**
  - Add the kinase assay buffer to all wells of a 384-well microplate.
  - Add the serially diluted **6-Chloro-5-iodopyridin-3-amine** or a DMSO control to the appropriate wells.
  - Add the peptide substrate to all wells.

- Initiate the kinase reaction by adding the recombinant protein kinase to all wells.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
- ATP Addition and Signal Detection:
  - Add ATP to all wells to start the enzymatic reaction.
  - Stop the reaction according to the assay kit instructions.
  - Add the luminescent detection reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
- Data Analysis:
  - Measure the luminescence signal using a plate reader.
  - Calculate the percentage of kinase inhibition for each concentration of **6-Chloro-5-iodopyridin-3-amine** relative to the DMSO control.
  - Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value (the concentration at which 50% of kinase activity is inhibited).

## Logical Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening a compound like **6-Chloro-5-iodopyridin-3-amine** for its potential as a kinase inhibitor.



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Caption: Workflow for Kinase Inhibitor Drug Discovery.

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## References

- 1. 6-Chloro-5-iodo-3-pyridinamine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [m.chemsrc.com]
- 2. 351227-42-4|6-Chloro-4-iodopyridin-3-amine|BLD Pharm [bldpharm.com]

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